molecular formula C9H12O B1630441 3,5-Dimethylanisole CAS No. 874-63-5

3,5-Dimethylanisole

Cat. No.: B1630441
CAS No.: 874-63-5
M. Wt: 136.19 g/mol
InChI Key: JCHJBEZBHANKGA-UHFFFAOYSA-N
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Description

3,5-Dimethylanisole, also known as 3,5-dimethyl-1-methoxybenzene, is an organic compound with the molecular formula C₉H₁₂O. It is a colorless liquid with a pleasant aromatic odor. This compound is part of the anisole family, where the methoxy group is substituted at the benzene ring. It is used in various chemical syntheses and has applications in the fragrance industry due to its distinctive scent.

Scientific Research Applications

3,5-Dimethylanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.

    Industry: Employed in the fragrance industry for its aromatic properties and as a precursor in the synthesis of other fragrance compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylanisole can be synthesized through several methods:

  • Methylation of 3,5-dimethylphenol: : This method involves the methylation of 3,5-dimethylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions.

    3,5-dimethylphenol+dimethyl sulfateThis compound+methanol\text{3,5-dimethylphenol} + \text{dimethyl sulfate} \rightarrow \text{this compound} + \text{methanol} 3,5-dimethylphenol+dimethyl sulfate→this compound+methanol

  • Friedel-Crafts Alkylation: : Another method involves the Friedel-Crafts alkylation of anisole with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    anisole+3,5-dimethylbenzyl chlorideThis compound\text{anisole} + \text{3,5-dimethylbenzyl chloride} \rightarrow \text{this compound} anisole+3,5-dimethylbenzyl chloride→this compound

Industrial Production Methods

Industrial production of this compound often employs the methylation of 3,5-dimethylphenol due to its efficiency and cost-effectiveness. The process involves large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylanisole undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized to form 3,5-dimethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    This compound+oxidizing agent3,5-dimethylbenzoic acid\text{this compound} + \text{oxidizing agent} \rightarrow \text{3,5-dimethylbenzoic acid} This compound+oxidizing agent→3,5-dimethylbenzoic acid

  • Electrophilic Substitution: : The methoxy group activates the benzene ring towards electrophilic substitution reactions. For example, nitration can introduce a nitro group to the ring.

    This compound+HNO33,5-dimethyl-4-nitroanisole\text{this compound} + \text{HNO}_3 \rightarrow \text{3,5-dimethyl-4-nitroanisole} This compound+HNO3​→3,5-dimethyl-4-nitroanisole

  • Reduction: : Hydrogenation of the aromatic ring can be achieved using catalysts like palladium on carbon under hydrogen gas.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

Major Products

    Oxidation: 3,5-dimethylbenzoic acid.

    Electrophilic Substitution: 3,5-dimethyl-4-nitroanisole.

    Reduction: Reduced aromatic compounds depending on the specific conditions.

Mechanism of Action

The mechanism of action of 3,5-dimethylanisole in biological systems is not fully understood. its effects are likely due to its interaction with cellular membranes and proteins, altering their function. The methoxy group and the methyl substituents on the benzene ring may influence its binding affinity and specificity to various molecular targets.

Comparison with Similar Compounds

3,5-Dimethylanisole can be compared with other similar compounds such as:

    Anisole (methoxybenzene): Lacks the methyl groups, making it less hydrophobic and with different reactivity.

    2,4-Dimethylanisole: Has methyl groups at different positions, leading to different chemical and physical properties.

    3,4-Dimethylanisole: Similar structure but different substitution pattern, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular synthetic applications and industrial uses.

Properties

IUPAC Name

1-methoxy-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHJBEZBHANKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40236326
Record name 3,5-Dimethylanisole
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Molecular Weight

136.19 g/mol
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CAS No.

874-63-5
Record name 1-Methoxy-3,5-dimethylbenzene
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Record name 3,5-Dimethylanisole
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Record name 874-63-5
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Record name 3,5-Dimethylanisole
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Record name 3,5-dimethylanisole
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Record name 3,5-DIMETHYLANISOLE
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Synthesis routes and methods

Procedure details

3,5-xylenol (10 g, 0.082 mol) and anhydrous potassium carbonate (34 g, 0.25 mol) were added into DMF (150 mL) and then iodomethane (12.8 g, 0.090 mmol) was dropped under an ice bath. The system was stirred overnight at room temperature. At the end of reaction, the reaction system was added with water and then extracted with ethyl acetate, and the organic phase was washed with saturated brine, then dried and evaporated in vacuum to obtain 10 g of the product (90%) by column chromatography.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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